molecular formula C14H26N2O2 B3064633 3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester CAS No. 144243-26-5

3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No. B3064633
M. Wt: 254.37 g/mol
InChI Key: MQRYAJNMMZHAHV-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester , also known by its IUPAC name Carbamic acid, dimethyl-, 3-pyridinyl ester , has the molecular formula C8H10N2O2 with a molecular weight of approximately 166.18 g/mol . It is a compound of interest due to its potential applications in various fields.


Synthesis Analysis

    N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester (2) : Acetyl chloride reacts with methanol, followed by the addition of (L)-serine. The resulting methyl serinate hydrochloride is used without further purification . N-Boc-L-serine methyl ester : Di-tert-butyl dicarbonate reacts with methyl serinate hydrochloride in the presence of triethylamine. The resulting N-Boc-L-serine methyl ester is obtained . 3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester : N-Boc-L-serine methyl ester reacts with 2,2-dimethoxypropane and boron trifluoride etherate, leading to the desired compound .

Molecular Structure Analysis

The molecular structure of 3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester consists of a pyridine ring, a piperidine ring, and an oxazolidine ring. The tert-butyl group provides steric hindrance, affecting its reactivity and stability .

Scientific Research Applications

Organic Synthesis

"3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester" and its derivatives are involved in the synthesis of heterocyclic compounds, which are crucial in organic chemistry. For example, Gad-Elkareem et al. (2006) demonstrated the use of nicotinic acid esters in the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the versatility of such compounds in creating complex molecular structures (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006). Similarly, Acharya and Clive (2010) described the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, employing a Claisen rearrangement approach (Acharya & Clive, 2010).

Medicinal Chemistry

In medicinal chemistry, derivatives of "3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester" serve as intermediates for synthesizing pharmaceutical agents. For instance, Gill and Patel (2006) developed a biocatalytic method for converting dihydro-1H-pyrrole-1,5-dicarboxylic acid ester into an amide, a critical intermediate in synthesizing the dipeptidyl peptidase IV inhibitor Saxagliptin (Gill & Patel, 2006).

Pharmacology

Research by Farsa, Doležal, and Hrabálek (2010) explored the use of esters and amides of hexanoic acid substituted with tertiary amino groups, including piperidine derivatives, as transdermal permeation enhancers. These compounds were tested for their ability to facilitate drug delivery through the skin (Farsa, Doležal, & Hrabálek, 2010).

properties

IUPAC Name

tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-7-12(11-16)15-8-4-5-9-15/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRYAJNMMZHAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327967
Record name 3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

CAS RN

144243-26-5
Record name 3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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